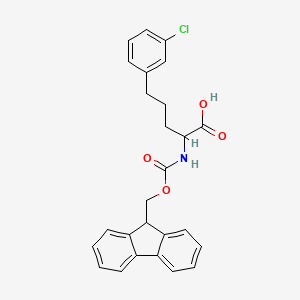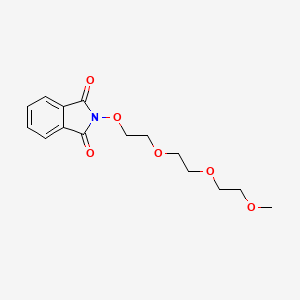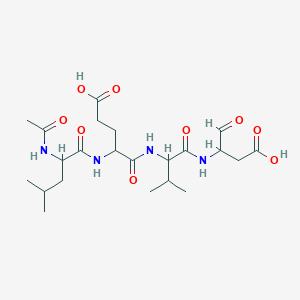![molecular formula C13H21ClN4O4 B12307727 Ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride](/img/structure/B12307727.png)
Ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of Ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride typically involves multi-step reactions. One common method includes the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, resulting in 1,3,5-trisubstituted pyrazoles . Industrial production methods often utilize transition-metal catalysts and photoredox reactions to enhance yield and selectivity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like bromine or DMSO under oxygen.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazole ring.
Common reagents used in these reactions include arylhydrazines, bromine, and DMSO. Major products formed from these reactions are often more complex pyrazole derivatives .
Scientific Research Applications
Ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Pyrazoles can act as weak bases or acids, depending on their substituent groups . They often interact with enzymes and receptors in biological systems, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as Ethyl 3-pyrazolecarboxylate and Ethyl 4-pyrazolecarboxylate . Compared to these, Ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
Molecular Formula |
C13H21ClN4O4 |
|---|---|
Molecular Weight |
332.78 g/mol |
IUPAC Name |
ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H20N4O4.ClH/c1-5-20-11(18)15-10-8-7-14-13(3,4)9(8)16-17(10)12(19)21-6-2;/h14H,5-7H2,1-4H3,(H,15,18);1H |
InChI Key |
WFBCTKWPAXONMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C2CNC(C2=NN1C(=O)OCC)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12307649.png)
![1-cyclopropyl-N-(1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12307651.png)

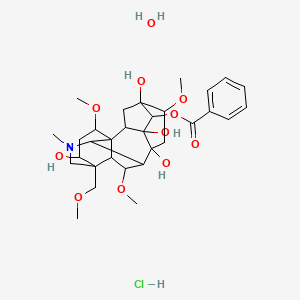
![N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B12307672.png)
![{2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol](/img/structure/B12307673.png)
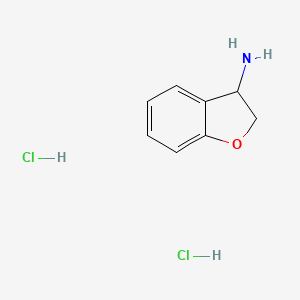
![6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12307677.png)
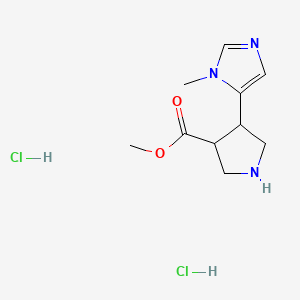
![azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12307690.png)
![3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B12307706.png)
